3,3-Dimethylcyclobutane-1-carbaldehyde
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Overview
Description
3,3-Dimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and an aldehyde group at the 1-position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH₄) can yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 3,3-Dimethylcyclobutane-1-carboxylic acid
Reduction: 3,3-Dimethylcyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3,3-Dimethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the methyl groups at the 3-position, making it less sterically hindered and potentially more reactive in certain reactions.
3,3-Dimethylcyclobutanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
3,3-Dimethylcyclobutanol: The alcohol derivative of 3,3-Dimethylcyclobutane-1-carbaldehyde, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the rigidity of the cyclobutane ring with the reactivity of the aldehyde group. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPQXNTZSDKPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699999-32-0 |
Source
|
Record name | 3,3-dimethylcyclobutanecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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